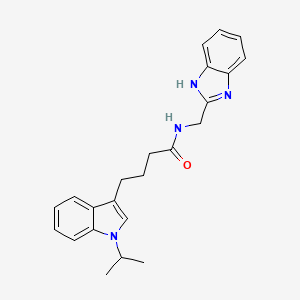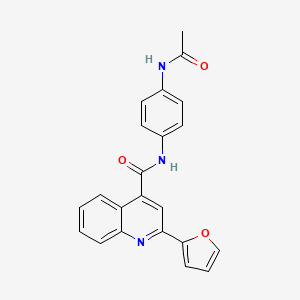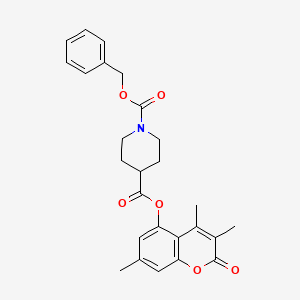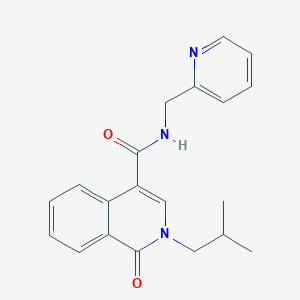![molecular formula C27H26N4O3S B11142040 N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide](/img/structure/B11142040.png)
N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Method 1: One common synthetic route involves the condensation of 4-methylbenzoyl chloride with 1-phenyl-3-(2-thienyl)-1H-pyrazol-4-amine, followed by amidation with (Z)-2-(2-methoxyethyl)amino-2-oxoethanoyl chloride.
Method 2: Alternatively, it can be synthesized via a multistep process starting from 4-methylbenzoic acid.
- Reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
- Catalysts such as triethylamine or pyridine facilitate the reactions.
- Industrial-scale production involves optimization of reaction conditions, purification, and isolation.
- Precursor availability and cost-effectiveness influence the choice of method.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen.
- Oxidation: KMnO4, PCC (pyridinium chlorochromate)
- Reduction: LiAlH4, NaBH4
- Substitution: Ammonia, amines
- Oxidation: 4-methylbenzoic acid
- Reduction: 4-methylbenzyl alcohol
- Substitution: Various amides and derivatives
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its effects on cell proliferation pathways.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in organic synthesis for building more complex molecules.
Mechanism of Action
- Compound X likely interacts with specific cellular targets, affecting signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its unique pyrazole-thiophene core.
- Similar compounds include related pyrazoles and benzamides.
Properties
Molecular Formula |
C27H26N4O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)26(32)29-23(27(33)28-14-15-34-2)17-21-18-31(22-7-4-3-5-8-22)30-25(21)24-9-6-16-35-24/h3-13,16-18H,14-15H2,1-2H3,(H,28,33)(H,29,32)/b23-17- |
InChI Key |
UBWIVWCSMUKVKT-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11141960.png)

![N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B11141963.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141968.png)
![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141971.png)
![ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11141976.png)
![2-{(E)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11141984.png)
![2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one](/img/structure/B11142004.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11142007.png)
![N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11142017.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11142030.png)


